Cas no 948292-93-1 (1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid)
1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid Chemical and Physical Properties
Names and Identifiers
-
- 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid
- 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylicacid
- CCG-71492
- FB57087
- MFCD08445972
- C429-1122
- NCGC00108403-01
- 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid, AldrichCPR
- FS-6319
- 948292-93-1
- 2-benzyl-5-phenylpyrazole-3-carboxylic acid
- AKOS001786283
- CHEMBL1725575
- HMS1824C08
-
- MDL: MFCD08445972
- Inchi: 1S/C17H14N2O2/c20-17(21)16-11-15(14-9-5-2-6-10-14)18-19(16)12-13-7-3-1-4-8-13/h1-11H,12H2,(H,20,21)
- InChI Key: BKKZEKMUTJMNQZ-UHFFFAOYSA-N
- SMILES: OC(C1=CC(C2C=CC=CC=2)=NN1CC1C=CC=CC=1)=O
Computed Properties
- Exact Mass: 278.105527694Da
- Monoisotopic Mass: 278.105527694Da
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 21
- Rotatable Bond Count: 4
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.3
- Topological Polar Surface Area: 55.1Ų
Experimental Properties
- Density: 1.2±0.1 g/cm3
- Boiling Point: 523.3±45.0 °C at 760 mmHg
- Flash Point: 270.3±28.7 °C
- Vapor Pressure: 0.0±1.4 mmHg at 25°C
1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid Security Information
- Signal Word:warning
- Hazard Statement: H303+H313+H333
- Warning Statement: P264+P280+P305+P351+P338+P337+P313
- Safety Instruction: H303+H313+H333
- Storage Condition:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)
1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Fluorochem | 033595-250mg |
1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid |
948292-93-1 | 95% | 250mg |
£157.00 | 2022-03-01 | |
| Fluorochem | 033595-1g |
1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid |
948292-93-1 | 95% | 1g |
£298.00 | 2022-03-01 | |
| Fluorochem | 033595-5g |
1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid |
948292-93-1 | 95% | 5g |
£1282.00 | 2022-03-01 | |
| TRC | B016916-50mg |
1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid |
948292-93-1 | 50mg |
$ 140.00 | 2022-06-07 | ||
| TRC | B016916-100mg |
1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid |
948292-93-1 | 100mg |
$ 235.00 | 2022-06-07 | ||
| TRC | B016916-250mg |
1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid |
948292-93-1 | 250mg |
$ 465.00 | 2022-06-07 | ||
| abcr | AB200959-500 mg |
1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid; . |
948292-93-1 | 500mg |
€39.30 | 2023-05-07 | ||
| Chemenu | CM530651-1g |
1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid |
948292-93-1 | 97% | 1g |
$159 | 2022-06-09 | |
| abcr | AB200959-500mg |
1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid; . |
948292-93-1 | 500mg |
€52.00 | 2025-03-19 | ||
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1625999-100mg |
1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid |
948292-93-1 | 98% | 100mg |
¥1377.00 | 2024-04-24 |
1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid Related Literature
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Chandran Rajendran,Govindaswamy Satishkumar,Charlotte Lang,Eric M. Gaigneaux Catal. Sci. Technol., 2020,10, 2583-2592
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Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
Additional information on 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid
Introduction to 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS No. 948292-93-1) and Its Emerging Applications in Chemical Biology
1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid, identified by the CAS number 948292-93-1, is a heterocyclic compound that has garnered significant attention in the field of chemical biology due to its unique structural properties and potential biological activities. This compound belongs to the pyrazole family, which is well-documented for its broad spectrum of pharmacological applications. The presence of both benzyl and phenyl substituents in its molecular framework enhances its chemical versatility, making it a valuable scaffold for drug discovery and molecular research.
The structural motif of 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid consists of a central pyrazole ring, which is a five-membered aromatic heterocycle containing two nitrogen atoms. This core structure is flanked by a benzyl group at the 1-position and a phenyl group at the 3-position, while the 5-position bears a carboxylic acid functional group. Such a configuration imparts distinct electronic and steric properties, enabling diverse interactions with biological targets. The carboxylic acid moiety, in particular, serves as a key pharmacophore, facilitating hydrogen bonding and ionic interactions with protein receptors.
In recent years, there has been growing interest in pyrazole derivatives as modulators of various biological pathways. The compound 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid has been explored for its potential role in inhibiting enzymes and receptors involved in inflammatory responses, cancer progression, and neurodegenerative diseases. Preliminary studies have highlighted its ability to modulate the activity of enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are pivotal in the production of pro-inflammatory mediators.
One of the most compelling aspects of 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid is its synthetic accessibility. The compound can be readily prepared through multi-step organic synthesis involving condensation reactions between appropriate precursors. This accessibility makes it an attractive candidate for further derivatization, allowing researchers to fine-tune its pharmacological properties by introducing additional functional groups or substituents. Such modifications can enhance binding affinity, metabolic stability, and bioavailability, making it a versatile tool for drug development.
Recent advancements in computational chemistry have enabled the use of 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid as a virtual scaffold for designing novel bioactive molecules. Molecular docking studies have demonstrated its potential to interact with target proteins such as kinases and transcription factors, which are often implicated in disease pathways. These computational insights have guided experimental efforts to synthesize analogs with improved binding profiles, further expanding its therapeutic potential.
The compound’s role in medicinal chemistry extends beyond enzyme inhibition. Its structural features also make it suitable for developing small-molecule probes that can be used to study protein-protein interactions and cellular signaling pathways. For instance, fluorescent derivatives of 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid have been employed to visualize key signaling proteins in live cells, providing valuable insights into dynamic cellular processes.
In conclusion, 1-Benzyl-3-phenyl-1H-pyrazole-5-carboxylic acid (CAS No. 948292-93-1) represents a promising candidate for further exploration in chemical biology and drug discovery. Its unique structural features, synthetic accessibility, and demonstrated biological activity make it a valuable asset for researchers aiming to develop novel therapeutic agents. As our understanding of biological systems continues to evolve, compounds like this are likely to play an increasingly important role in addressing complex diseases through innovative chemical approaches.
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